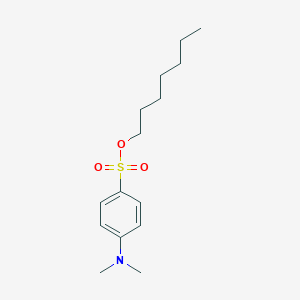
Heptyl 4-(dimethylamino)benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a heptyl group attached to the benzene ring, along with a dimethylamino group and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with a sulfonating agent, followed by the introduction of the heptyl group. One common method involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with heptyl alcohol under basic conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 4-(dimethylamino)benzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation, with the dimethylamino group acting as an activating group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Phenols and other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Heptyl 4-(dimethylamino)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Heptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the dimethylamino group enhancing the reactivity of the ring.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.
4-(Dimethylamino)benzenesulfonyl Chloride: A precursor in the synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate.
Propiedades
Número CAS |
61165-53-5 |
|---|---|
Fórmula molecular |
C15H25NO3S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
heptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13-19-20(17,18)15-11-9-14(10-12-15)16(2)3/h9-12H,4-8,13H2,1-3H3 |
Clave InChI |
FOZRBKQNKUSPIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


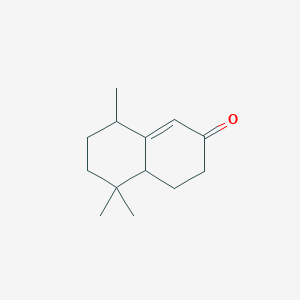
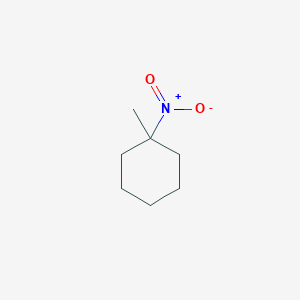
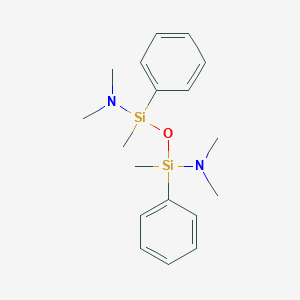
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)


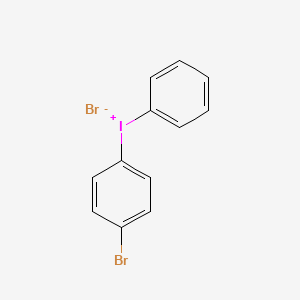
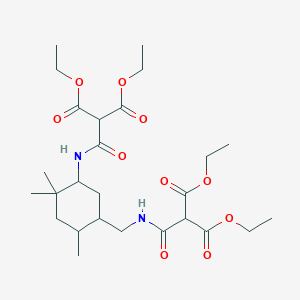
![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
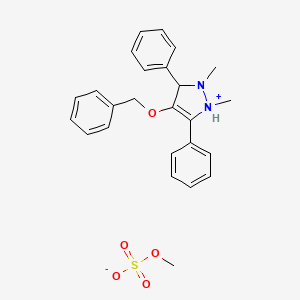
![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)


